molecular formula C14H24O3 B14422261 Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate CAS No. 83135-37-9

Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate

Cat. No.: B14422261
CAS No.: 83135-37-9
M. Wt: 240.34 g/mol
InChI Key: LJPATZPLUMMKCJ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate is an organic compound with a complex structure that includes an alkenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate typically involves the reaction of prop-2-en-1-ol with 2,2-dimethyl-3-oxononanoic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The alkenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkenyl and ketone groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 2,2-dimethylpropanoate: Similar structure but lacks the ketone group.

    4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol: Contains a similar alkenyl group but has a different core structure.

    Prallethrin: Contains similar functional groups but is used primarily as an insecticide.

Properties

CAS No.

83135-37-9

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

prop-2-enyl 2,2-dimethyl-3-oxononanoate

InChI

InChI=1S/C14H24O3/c1-5-7-8-9-10-12(15)14(3,4)13(16)17-11-6-2/h6H,2,5,7-11H2,1,3-4H3

InChI Key

LJPATZPLUMMKCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(C)(C)C(=O)OCC=C

Origin of Product

United States

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